molecular formula C20H20N4O3S B2646340 N-({[2,3'-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide CAS No. 1903126-87-3

N-({[2,3'-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2646340
CAS No.: 1903126-87-3
M. Wt: 396.47
InChI Key: HHNVNYYZANUUIA-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, making it useful in coordination chemistry and catalysis. The presence of the dimethylsulfamoyl group adds to its chemical versatility, allowing it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common method starts with the preparation of the bipyridine derivative, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridine N-oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide is unique due to its combination of a bipyridine moiety and a dimethylsulfamoyl group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to coordinate with metal ions and induce apoptosis makes it particularly valuable in both chemical and biological research.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-24(2)28(26,27)18-9-7-15(8-10-18)20(25)23-14-17-6-4-12-22-19(17)16-5-3-11-21-13-16/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNVNYYZANUUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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